

Application Notes and Protocols for High-Throughput Screening with ML179

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Compound of Interest

Compound Name: ML179

Cat. No.: B15561047

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Introduction

ML179 is a potent and selective small molecule inverse agonist of the Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2).[1][2] LRH-1 is a nuclear receptor that plays a critical role in the regulation of development, metabolism, and steroidogenesis.[3][4] Dysregulation of LRH-1 has been implicated in the progression of several cancers, including breast and pancreatic cancer, making it an attractive therapeutic target.[3][5] **ML179** has demonstrated anti-proliferative activity in estrogen receptor (ER)-negative breast cancer cell lines, such as MDA-MB-231, highlighting its potential as a lead compound for the development of novel cancer therapeutics.[1][2]

These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize LRH-1 inverse agonists like **ML179**. The protocols are designed for both biochemical and cell-based assay formats, providing flexibility for various research and drug discovery settings.

Mechanism of Action

ML179 functions by binding to the ligand-binding domain of LRH-1, inducing a conformational change that prevents the recruitment of co-activators necessary for gene transcription.[5] This leads to the repression of LRH-1 target genes involved in cell proliferation and steroidogenesis.[3][5]

Data Presentation

Quantitative HTS Data for ML179

While comprehensive HTS campaign data for the initial discovery of **ML179** is not publicly available, the key potency metric has been determined. The following table summarizes the known inhibitory concentration of **ML179** against LRH-1.

Compound	Target	Assay Type	IC50 (nM)	Maximum Repression	Cell Line	Reference
ML179	LRH-1 (NR5A2)	Reporter Assay	320	40%	-	[1]

Representative HTS Assay Performance Metrics

The following table provides typical performance metrics for the types of assays described in the protocols below. These values can be used as a benchmark for assay development and validation.

Parameter	Biochemical Assay (TR-FRET)	Cell-Based Assay (Cell Viability)
Z'-factor	≥ 0.5	≥ 0.5
Signal-to-Background (S/B) Ratio	> 5	> 3
Hit Rate (Primary Screen)	0.5 - 3%	0.5 - 3%
Confirmation Rate	> 70%	> 50%

Experimental Protocols

Protocol 1: Biochemical HTS using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This protocol describes a TR-FRET assay to identify compounds that disrupt the interaction between LRH-1 and a coactivator peptide, a key step in its transcriptional activation. Inverse agonists like **ML179** will decrease the FRET signal.

Materials:

- Purified, tagged LRH-1 Ligand Binding Domain (LBD) (e.g., GST- or His-tagged)
- Fluorescently labeled coactivator peptide (e.g., fluorescein-labeled)
- Terbium-labeled antibody against the LRH-1 LBD tag (e.g., anti-GST-Tb)
- Assay Buffer: 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM DTT, 0.01% BSA
- **ML179** (as a positive control)
- DMSO (as a negative control)
- 384-well, low-volume, black microplates

Instrumentation:

- TR-FRET-compatible microplate reader

Procedure:

- Compound Plating:
 - Prepare serial dilutions of test compounds and **ML179** in DMSO.
 - Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 20-50 nL) of each compound solution to the assay plate.
 - For controls, dispense DMSO (100% inhibition) and a known inactive compound (0% inhibition).
- Reagent Preparation:
 - Prepare a 2X solution of LRH-1 LBD and Terbium-labeled antibody in assay buffer.

- Prepare a 2X solution of the fluorescein-labeled coactivator peptide in assay buffer.
- Assay Assembly:
 - Add the 2X LRH-1 LBD/antibody solution to each well of the assay plate.
 - Incubate for 30 minutes at room temperature to allow for antibody-protein binding.
 - Add the 2X coactivator peptide solution to all wells to initiate the binding reaction.
- Incubation and Measurement:
 - Incubate the plate at room temperature for 1-2 hours, protected from light.
 - Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (Terbium) and ~520 nm (Fluorescein).
- Data Analysis:
 - Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).
 - Normalize the data using the DMSO and **ML179** controls.
 - Determine the percent inhibition for each compound and calculate IC50 values for active compounds.
 - Calculate the Z'-factor and S/B ratio to assess assay quality.[6]

Protocol 2: Cell-Based HTS for Anti-Proliferative Activity in MDA-MB-231 Cells

This protocol describes a cell-based assay to screen for compounds that inhibit the proliferation of MDA-MB-231 cells, a cell line where **ML179** has shown activity.[1][2]

Materials:

- MDA-MB-231 cells

- Complete Growth Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
- Assay Medium: Complete Growth Medium with reduced serum (e.g., 2% FBS)
- Cell viability reagent (e.g., CellTiter-Glo®)
- **ML179** (as a positive control)
- Staurosporine or another potent cytotoxic agent (as a positive control for cell death)
- DMSO (as a negative control)
- 384-well, white, clear-bottom tissue culture plates

Instrumentation:

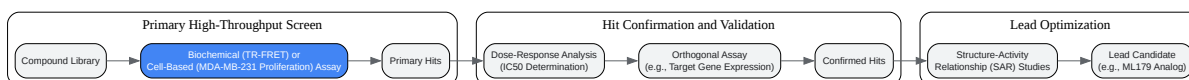
- Luminometer-compatible microplate reader
- Automated liquid handling system

Procedure:

- Cell Plating:
 - Harvest and resuspend MDA-MB-231 cells in assay medium to a final concentration of 1×10^5 cells/mL.
 - Dispense 40 μ L of the cell suspension into each well of the 384-well plate (4,000 cells/well).
 - Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.
- Compound Addition:
 - Prepare serial dilutions of test compounds and controls in assay medium.
 - Add 10 μ L of the compound solutions to the corresponding wells of the cell plate.

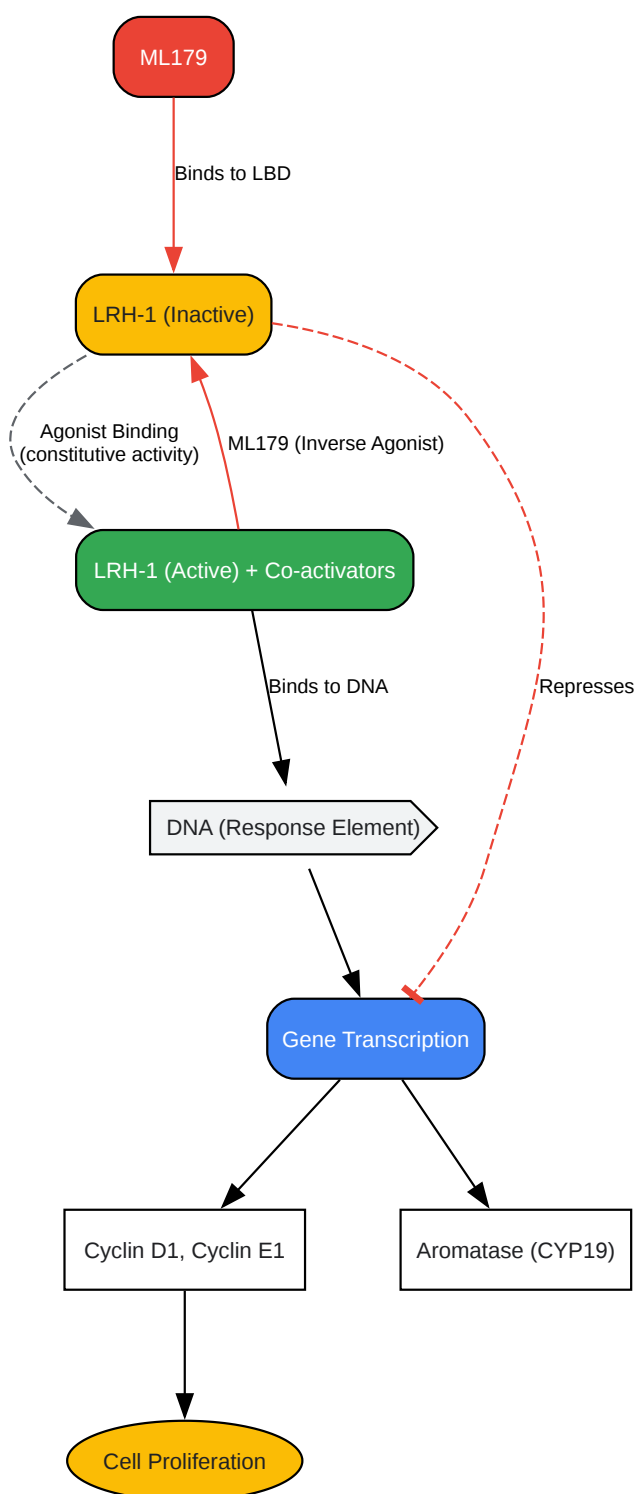
- The final DMSO concentration should not exceed 0.5%.
- Incubation:
 - Incubate the plates at 37°C in a 5% CO₂ incubator for 72 hours.
- Cell Viability Measurement:
 - Equilibrate the plates and the cell viability reagent to room temperature.
 - Add 25 µL of the cell viability reagent to each well.
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure the luminescence using a plate reader.
- Data Analysis:
 - Normalize the data to the DMSO-treated wells (100% viability) and wells with a cytotoxic agent (0% viability).
 - Calculate the percent inhibition of cell proliferation for each compound.
 - Generate dose-response curves and determine the IC₅₀ values for active compounds.
 - Calculate the Z'-factor and S/B ratio for the assay.[6]

Mandatory Visualizations



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Caption: High-throughput screening workflow for the identification and validation of LRH-1 inverse agonists.



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Caption: Simplified signaling pathway of LRH-1 and the inhibitory effect of the inverse agonist **ML179**.

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